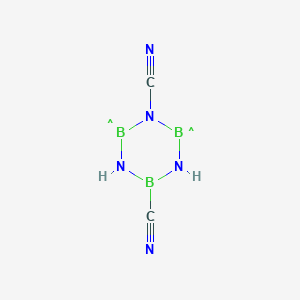![molecular formula C24H30FN3O B12605025 1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one CAS No. 648895-98-1](/img/structure/B12605025.png)
1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a bipiperidinyl moiety
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Pyridinyl Group Attachment: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Bipiperidinyl Moiety Formation: The bipiperidinyl structure is synthesized through a series of cyclization reactions.
Final Coupling: The final step involves coupling the fluorophenyl, pyridinyl, and bipiperidinyl intermediates under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl and bipiperidinyl moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: This compound has a similar fluorophenyl group but differs in the presence of a pyrrolidinyl moiety instead of the bipiperidinyl structure.
Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]: This compound features a fluorophenyl and pyridinyl group but lacks the bipiperidinyl moiety.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: This compound contains two fluorophenyl groups and an alcohol functional group, differing significantly in structure and reactivity.
The uniqueness of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
648895-98-1 |
|---|---|
Fórmula molecular |
C24H30FN3O |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H30FN3O/c25-22-6-4-21(5-7-22)23(29)12-16-27-14-8-19(9-15-27)20-10-17-28(18-11-20)24-3-1-2-13-26-24/h1-7,13,19-20H,8-12,14-18H2 |
Clave InChI |
WDRZYNDOWYGKDR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CCC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


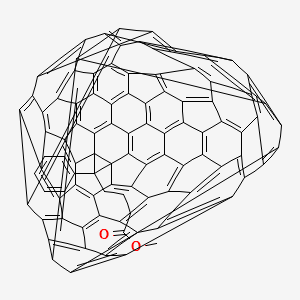
![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)


![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
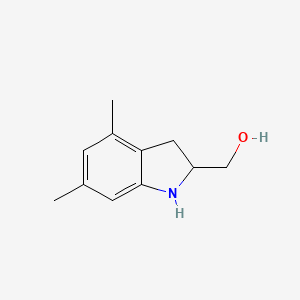
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
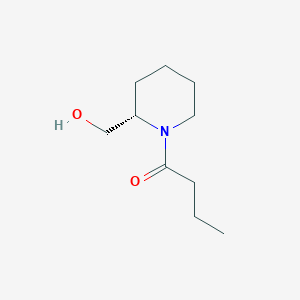
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
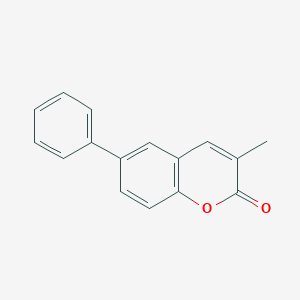
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
